molecular formula C14H19IN2O3 B12095451 S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester

S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12095451
M. Wt: 390.22 g/mol
InChI Key: FGLIDWYLHHPLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamoyl group, an iodo-phenyl group, and a tert-butyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of an appropriate amine with a carbamoyl chloride to form the carbamoyl intermediate.

    Introduction of the Iodo-Phenyl Group: The intermediate is then reacted with an iodo-phenyl compound under specific conditions to introduce the iodo-phenyl group.

    Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 4-Bromobenzyl alcohol
  • L-Phenylalanine
  • L-Tryptophan
  • L-Valine

Comparison: Compared to these similar compounds, S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19IN2O3

Molecular Weight

390.22 g/mol

IUPAC Name

tert-butyl N-[1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)

InChI Key

FGLIDWYLHHPLPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.